Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate
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Overview
Description
Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate is an organic compound with the molecular formula C10H9BrF2O3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a 2,2-difluoroethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate typically involves the following steps:
Bromination: The starting material, methyl 4-hydroxybenzoate, undergoes bromination at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Etherification: The brominated intermediate is then subjected to etherification with 2,2-difluoroethanol in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the 2,2-difluoroethoxy group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of methyl 3-bromo-4-(2,2-difluoroethoxy)benzyl alcohol.
Oxidation: Formation of methyl 3-bromo-4-(2,2-difluoroethoxy)benzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and difluoroethoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-(2,2-difluoroethoxy)benzoate: Similar structure but with different substitution pattern.
Methyl 3-bromo-4-(trifluoromethoxy)benzoate: Contains a trifluoromethoxy group instead of a difluoroethoxy group.
Methyl 3-chloro-4-(2,2-difluoroethoxy)benzoate: Chlorine atom replaces the bromine atom.
Uniqueness
Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate is unique due to the combination of the bromine atom and the 2,2-difluoroethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O3/c1-15-10(14)6-2-3-8(7(11)4-6)16-5-9(12)13/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOIWBQFYXWSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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